N-(2-acetylphenyl)butanamide

Description

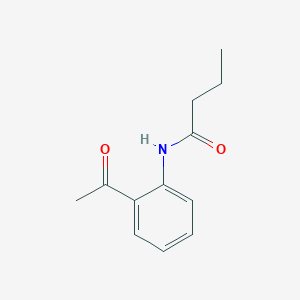

N-(2-Acetylphenyl)butanamide is an amide derivative characterized by a butanamide chain attached to an ortho-acetyl-substituted phenyl ring. Its molecular formula is C₁₂H₁₅NO₂, with a molecular weight of 205.26 g/mol. The acetyl group at the ortho position introduces steric and electronic effects that influence its chemical reactivity and biological interactions.

Synthetic routes for analogous compounds (e.g., N-(4-acetylphenyl)butanamide, CAS 324580-52-1) involve coupling butanoyl chloride with substituted anilines, indicating that this compound could be synthesized via similar methods using 2-acetylaniline as a precursor .

Properties

CAS No. |

138795-03-6 |

|---|---|

Molecular Formula |

C12H15NO2 |

Molecular Weight |

205.25 g/mol |

IUPAC Name |

N-(2-acetylphenyl)butanamide |

InChI |

InChI=1S/C12H15NO2/c1-3-6-12(15)13-11-8-5-4-7-10(11)9(2)14/h4-5,7-8H,3,6H2,1-2H3,(H,13,15) |

InChI Key |

UWGPWWILADADDI-UHFFFAOYSA-N |

SMILES |

CCCC(=O)NC1=CC=CC=C1C(=O)C |

Canonical SMILES |

CCCC(=O)NC1=CC=CC=C1C(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Electronic Effects

- N-(4-Acetylphenyl)butanamide (CAS 324580-52-1): This para-substituted isomer differs in the acetyl group’s position, leading to distinct electronic and steric profiles. Such positional changes can alter binding affinities in biological systems .

2-Ethyl-N-(2-methyl-4-nitrophenyl)butanamide :

Replacing the acetyl group with a nitro group introduces strong electron-withdrawing effects, which may increase reactivity in electrophilic substitution reactions. The nitro group also impacts solubility and bioavailability, making this compound more polar than N-(2-acetylphenyl)butanamide .

Tubulin-Inhibiting Butanamide Derivatives ()

Several compounds in share the butanamide backbone but vary in substituents on the amide nitrogen and aromatic ring. Key examples include:

| Compound ID | Substituents on Amide Nitrogen | Aromatic Ring Substituents | Notable Features |

|---|---|---|---|

| D.1.8 | Ethyl | 3-ethynyl-8-methyl-6-quinolyl | Enhanced tubulin binding via ethynyl group |

| D.1.10 | 2-Fluoroethyl | 3-ethynyl-8-methyl-6-quinolyl | Fluorine improves metabolic stability |

| D.1.12 | Propyl | 3-ethynyl-8-methyl-6-quinolyl | Increased lipophilicity |

Key Observations :

- Fluorinated groups (e.g., 2-fluoroethyl in D.1.10) may reduce oxidative metabolism, extending half-life .

- Aromatic Ring Modifications: Ethynyl and methyl groups on the quinoline ring (e.g., D.1.8) likely contribute to π-π stacking interactions with tubulin, a critical mechanism for inhibition .

Acetamide vs. Butanamide Backbones

- N-Ethyl-2-[(3-ethynyl-8-methyl-6-quinolyl)oxy]acetamide (D.1.9): Replacing butanamide with acetamide shortens the carbon chain, reducing conformational flexibility. This may limit binding to deep hydrophobic pockets in target proteins compared to butanamide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.